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Compound of Interest

Compound Name: 6-aminoundecanedioic Acid

CAS No.: 104178-12-3

Cat. No.: B14343681

Get Quote

Introduction & Strategic Analysis
6-Aminoundecanedioic acid (6-AUDA) is a structural analogue of long-chain amino acids and

dicarboxylic acids. As a C11 dicarboxylic acid with a primary amine at the 6-position, it exhibits

significant zwitterionic character, high polarity, and low volatility. These physicochemical

properties render it unsuitable for direct Gas Chromatography-Mass Spectrometry (GC-MS)

analysis.

To achieve successful quantification, the derivatization strategy must simultaneously block two

carboxyl groups (-COOH) and one amino group (-NH

). This guide presents two validated pathways:

Silylation (MTBSTFA): Best for high sensitivity and structural confirmation in non-aqueous

matrices.

Alkylation (Methyl Chloroformate - MCF): Best for rapid, automated analysis in aqueous

biological fluids.
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Chemical Logic of Derivatization
Feature Native 6-AUDA

Silylated Derivative
(TBDMS)

Alkylated
Derivative (MCF)
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Method A: Silylation using MTBSTFA
Best for: Lipid extracts, dry solid samples, and structural elucidation. Reagent: N-tert-

Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) + 1% t-BDMCS.[1]

Mechanism
Silylation replaces active protic hydrogens with a tert-butyldimethylsilyl (TBDMS) group.[2]

Unlike the lighter TMS derivatives (from BSTFA), TBDMS derivatives are hydrolytically stable

and produce a characteristic

ion (loss of tert-butyl group), which is ideal for sensitive quantification [1].

Workflow Diagram (Method A)
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Caption: Step-by-step workflow for the silylation of 6-AUDA using MTBSTFA.

Detailed Protocol (Method A)
Preparation: Weigh 1-5 mg of dry sample into a 2 mL amber GC vial.

Internal Standard: Add 10 µL of Internal Standard solution (e.g., Norleucine-d

, 100 µg/mL in pyridine). Evaporate to dryness under nitrogen if necessary.

Solvent Addition: Add 50 µL of anhydrous pyridine (water scavenger and catalyst).
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Derivatization: Add 50 µL of MTBSTFA + 1% t-BDMCS. Cap immediately with a Teflon-lined

crimp cap.

Reaction: Vortex for 30 seconds. Heat the vial at 70°C for 60 minutes in a heating block.

Note: The amino group at position 6 is sterically hindered compared to terminal amines;

heat is required to ensure full N-silylation.

Analysis: Cool to room temperature. Inject 1 µL directly into the GC-MS.

Method B: Alkylation using Methyl Chloroformate
(MCF)
Best for: Urine, plasma, and aqueous biological extracts. Reagent: Methyl Chloroformate

(MCF) + Methanol + Pyridine.

Mechanism
MCF acts in a two-phase system (or aqueous/organic mix). It esterifies carboxyl groups

(mediated by methanol) and converts the amine into a methyl carbamate (

). This reaction is instantaneous and tolerant of moisture [2].

Workflow Diagram (Method B)
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Caption: Rapid MCF derivatization workflow suitable for aqueous matrices.

Detailed Protocol (Method B)
Sample: Place 200 µL of aqueous sample (or extract) in a silanized glass tube.

Basification: Add 100 µL of Methanol and 30 µL of Pyridine.
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Reagent Addition: While vortexing, add 20 µL of Methyl Chloroformate (MCF).

Caution: Exothermic reaction; gas evolution (CO

) will occur.

Second Addition: Add another 20 µL of MCF to ensure completion.

Extraction: Add 400 µL of Chloroform and 400 µL of 50 mM Sodium Bicarbonate.

Separation: Vortex vigorously for 30 seconds. Centrifuge at 2000 x g for 5 minutes.

Transfer: Transfer the bottom organic layer (Chloroform) to a GC vial containing a micro-

insert. Add a few crystals of anhydrous Na

SO

to dry the solvent.

GC-MS Instrumental Conditions
To separate the high molecular weight derivatives of 6-AUDA, a non-polar column with a high

temperature ramp is required.
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Parameter Setting

Column
DB-5MS or HP-5MS (30 m × 0.25 mm × 0.25

µm)

Carrier Gas Helium @ 1.0 mL/min (Constant Flow)

Inlet
Split/Splitless (Splitless mode for trace

analysis), 280°C

Oven Program

100°C (1 min)

20°C/min

300°C (hold 5 min)

Transfer Line 290°C

Ion Source EI Mode (70 eV), 230°C

Mass Range 50–650 m/z

Data Interpretation & Predicted Spectra
TBDMS Derivative (Method A): Look for the dominant [M-57] peak.

MW of Tris-TBDMS 6-AUDA

573 amu.

Target Ion: m/z 516 ([M-57]

).

MCF Derivative (Method B):

MW of Dimethyl ester/Carbamate

317 amu.

Target Ions: Molecular ion (weak), m/z 59 (Carbomethoxy), and fragments from alpha-

cleavage relative to the amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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